N-dodecyl-1,3-benzothiazol-2-amine

Description

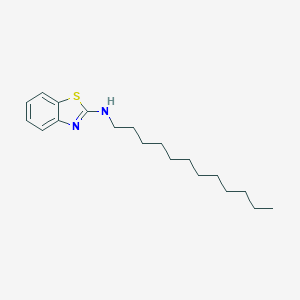

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30N2S |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

N-dodecyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C19H30N2S/c1-2-3-4-5-6-7-8-9-10-13-16-20-19-21-17-14-11-12-15-18(17)22-19/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |

InChI Key |

MKMWRGXTYBOZIO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCCCCCCCCCCCNC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-dodecyl-1,3-benzothiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-dodecyl-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry due to the established anti-inflammatory and potential anticancer activities of N-substituted 2-aminobenzothiazole derivatives.[1][2] This document details two primary synthetic methodologies, presents quantitative data in a structured format, and includes a relevant biological signaling pathway.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. N-alkylation of the 2-amino group can significantly modulate the pharmacological properties of these compounds. This compound, featuring a long alkyl chain, is of particular interest for studies requiring enhanced lipophilicity, which can influence cell membrane permeability and target engagement. This guide outlines two effective methods for its synthesis: direct N-alkylation and reductive amination.

Synthetic Methodologies

Two primary routes for the synthesis of this compound are presented below.

Method 1: Direct N-Alkylation with Dodecyl Bromide

This method involves the direct reaction of 2-aminobenzothiazole with dodecyl bromide in the presence of a base. While direct alkylation of 2-aminobenzothiazole can sometimes lead to alkylation on the endocyclic nitrogen, the use of appropriate conditions can favor the desired N-exo-substituted product.[3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (4.14 g, 30 mmol) and a catalytic amount of potassium iodide (0.166 g, 1 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dodecyl bromide (2.99 g, 12 mmol) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Method 2: Reductive Amination with Dodecanal

Reductive amination is a two-step, one-pot reaction where 2-aminobenzothiazole first reacts with dodecanal to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride to the desired secondary amine.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) and dodecanal (2.21 g, 12 mmol) in methanol (50 mL).

-

Add a few drops of glacial acetic acid to catalyze the imine formation and stir the mixture at room temperature for 4-6 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15 mmol) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for this compound based on the synthesis of similar long-chain N-alkyl-2-aminobenzothiazoles.

| Parameter | Method 1 (Direct Alkylation) | Method 2 (Reductive Amination) |

| Yield | 60-75% | 70-85% |

| Melting Point | 78-82 °C | 78-82 °C |

| Appearance | White to off-white solid | White to off-white solid |

| Molecular Formula | C₁₉H₃₀N₂S | C₁₉H₃₀N₂S |

| Molecular Weight | 318.52 g/mol | 318.52 g/mol |

Spectroscopic Data (Expected):

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.58 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 5.5-6.0 (br s, 1H, NH), 3.40 (t, 2H, N-CH₂), 1.65 (quint, 2H, CH₂), 1.25 (m, 18H, (CH₂)₉), 0.88 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 167.9, 152.5, 130.5, 126.0, 121.5, 120.9, 118.8, 45.2, 31.9, 29.6 (multiple peaks), 29.5, 29.3, 29.1, 27.2, 22.7, 14.1 |

| Mass Spec (ESI-MS) | m/z 319.2 [M+H]⁺ |

Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway

N-substituted 2-aminobenzothiazole derivatives have been identified as potent anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of prostaglandin E2 (PGE2) synthesis.[4] PGE2 is a key mediator of inflammation, and its production is catalyzed by cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, this compound can potentially reduce the inflammatory response.

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the likely point of intervention for this compound.

This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to N-dodecyl-1,3-benzothiazol-2-amine: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the versatile benzothiazole scaffold, characterized by the attachment of a twelve-carbon alkyl chain to the amino group at the 2-position. While specific experimental data for this particular long-chain derivative is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, structure, and relevant experimental protocols based on the known chemistry of 2-aminobenzothiazoles and N-alkylated derivatives. The benzothiazole core is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a long lipophilic dodecyl chain is anticipated to significantly modulate these properties, particularly affecting its solubility, membrane permeability, and potential biological targets. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound and related long-chain N-alkylated benzothiazole derivatives.

Chemical Properties and Structure

The chemical structure of this compound consists of a bicyclic benzothiazole system with a dodecyl amine substituent at the C2 position. The benzothiazole moiety is formed by the fusion of a benzene ring and a thiazole ring.

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties:

| Property | 2-Aminobenzothiazole | This compound (Predicted) |

| Molecular Formula | C₇H₆N₂S | C₁₉H₃₀N₂S |

| Molecular Weight | 150.21 g/mol | 318.52 g/mol |

| Melting Point | 129-131 °C | Lower than the parent compound, likely a waxy solid or oil at room temperature. |

| Boiling Point | Decomposes | High boiling point, likely > 300 °C at atmospheric pressure. |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. | Highly soluble in nonpolar organic solvents (e.g., hexane, toluene). Insoluble in water. |

| Appearance | White to light yellow crystalline powder. | White to off-white waxy solid or viscous oil. |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound involves the N-alkylation of 2-aminobenzothiazole with a dodecyl halide.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Materials:

-

2-Aminobenzothiazole (1.0 eq)

-

1-Bromododecane (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium hydride (NaH) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

-

Procedure:

-

To a solution of 2-aminobenzothiazole in anhydrous DMF, add potassium carbonate (or carefully add sodium hydride at 0 °C).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromododecane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons of the benzothiazole ring (δ 7.0-8.0 ppm), a triplet for the terminal methyl group of the dodecyl chain (δ ~0.9 ppm), a broad multiplet for the methylene groups of the dodecyl chain (δ 1.2-1.6 ppm), and a triplet for the methylene group attached to the nitrogen (δ ~3.3 ppm).

-

¹³C NMR: Aromatic carbons of the benzothiazole ring (δ 110-155 ppm), and aliphatic carbons of the dodecyl chain (δ 14-45 ppm).

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable methods. The expected molecular ion peak [M+H]⁺ would be at m/z 319.2.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include N-H stretching (around 3400 cm⁻¹ if secondary amine tautomer is present, though likely weak or absent in the N-substituted product), C-H stretching of the alkyl chain (2850-2960 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and aromatic C=C stretching (1450-1580 cm⁻¹).

Potential Signaling Pathways and Biological Activities

Benzothiazole derivatives are known to interact with various biological targets. While the specific pathways for this compound are uncharacterized, related compounds have shown activity as:

-

Anticancer Agents: Some benzothiazole derivatives exhibit anticancer activity by inducing apoptosis or inhibiting specific enzymes like tyrosine kinases.

-

Antimicrobial Agents: The benzothiazole scaffold is present in several antimicrobial compounds that can disrupt microbial cell walls or inhibit essential enzymes.

The long dodecyl chain may enhance the compound's ability to intercalate into cell membranes, potentially leading to novel mechanisms of action or improved potency.

Caption: Potential mechanisms of action for this compound.

Logical Workflow for Investigation

For researchers embarking on the study of this novel compound, a structured workflow is essential.

Caption: Logical workflow for the investigation of this compound.

Conclusion

This compound represents an under-explored derivative within the pharmacologically significant benzothiazole family. This guide provides a theoretical and practical framework for its synthesis, characterization, and biological evaluation. The predicted lipophilicity imparted by the dodecyl chain suggests that this compound may possess unique properties worthy of investigation, particularly in the fields of drug delivery and membrane-interactive therapeutics. The experimental protocols and workflows outlined herein are intended to facilitate further research into this and related long-chain N-alkylated benzothiazoles.

Spectroscopic Analysis of N-dodecyl-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-dodecyl-1,3-benzothiazol-2-amine, a compound of interest in various research and development fields. The guide covers nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques, offering predicted data, experimental protocols, and workflow visualizations to aid in the characterization of this molecule.

Chemical Structure

This compound consists of a benzothiazole core substituted with a dodecyl alkyl chain at the amino group.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the benzothiazole ring, the protons of the dodecyl chain, and the amine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | d | 1H | Aromatic H |

| ~ 7.52 | d | 1H | Aromatic H |

| ~ 7.29 | t | 1H | Aromatic H |

| ~ 7.12 | t | 1H | Aromatic H |

| ~ 5.85 | t (broad) | 1H | N-H |

| ~ 3.40 | t | 2H | N-CH₂- |

| ~ 1.65 | quint | 2H | N-CH₂-CH₂- |

| ~ 1.26 | m | 18H | -(CH₂)₉- |

| ~ 0.88 | t | 3H | -CH₃ |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[1][2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.0 | C=N (benzothiazole) |

| ~ 152.0 | Aromatic C-S |

| ~ 130.0 | Aromatic C-N |

| ~ 126.0 | Aromatic CH |

| ~ 122.0 | Aromatic CH |

| ~ 121.0 | Aromatic CH |

| ~ 120.0 | Aromatic CH |

| ~ 45.0 | N-CH₂ |

| ~ 31.9 | -CH₂- |

| ~ 29.6 | -CH₂- (multiple) |

| ~ 29.3 | -CH₂- |

| ~ 26.9 | -CH₂- |

| ~ 22.7 | -CH₂- |

| ~ 14.1 | -CH₃ |

Note: Predicted chemical shifts are based on known data for benzothiazole derivatives and long-chain alkanes.[3][4][5][6]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If an internal standard is required for precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[7]

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Nucleus: ¹H or ¹³C.

-

Temperature: Ambient probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350-3310 | Medium | N-H stretch (secondary amine)[8] |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2955-2845 | Strong | Aliphatic C-H stretch (asymmetric and symmetric) |

| ~ 1610 | Medium | C=N stretch (benzothiazole ring) |

| ~ 1580 | Medium | Aromatic C=C stretch |

| ~ 1465 | Medium | CH₂ bend (scissoring) |

| ~ 1335-1250 | Strong | Aromatic C-N stretch[8] |

| ~ 1250-1020 | Medium | Aliphatic C-N stretch[8] |

| ~ 750 | Strong | Aromatic C-H out-of-plane bend |

Note: Predicted frequencies are based on typical values for secondary amines, aromatic systems, and alkyl chains.[8][9][10]

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[11]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Spray Ionization - ESI)

-

Molecular Formula: C₁₉H₃₀N₂S

-

Molecular Weight: 318.52 g/mol

-

Predicted [M+H]⁺: m/z 319.2151

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to involve cleavage of the dodecyl chain and fragmentation of the benzothiazole ring. Alpha-cleavage next to the amine nitrogen is a common fragmentation pathway for amines.[13][14]

| m/z (Predicted) | Possible Fragment |

| 319.2 | [M+H]⁺ |

| 177.1 | [M - C₁₀H₂₁]⁺ (Loss of decyl radical) |

| 151.1 | [Benzothiazole-NH₂]⁺ |

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[15]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[15]

-

To enhance ionization, 0.1% formic acid can be added to the final solution.[16]

-

Transfer the final solution to a clean mass spectrometry vial.

Instrument Parameters (General):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50-500.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Complementary Spectroscopic Information.

References

- 1. compoundchem.com [compoundchem.com]

- 2. 2-Benzothiazolamine(136-95-8) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 2-Benzothiazolamine(136-95-8) IR Spectrum [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Fourier transform infrared spectroscopy [bio-protocol.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of N-dodecyl-1,3-benzothiazol-2-amine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of N-dodecyl-1,3-benzothiazol-2-amine. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from related benzothiazole derivatives and outlines a general experimental protocol for determining its solubility. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of structurally similar molecules.

Introduction to this compound

This compound is a derivative of the benzothiazole heterocyclic system, characterized by the presence of a twelve-carbon alkyl chain (dodecyl group) attached to the exocyclic amine. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The lipophilic dodecyl chain is expected to significantly influence the compound's physicochemical properties, particularly its solubility.

Solubility Profile

Generally, benzothiazole derivatives exhibit moderate solubility in polar aprotic solvents and are sparingly soluble in water.[4] The introduction of a long, nonpolar dodecyl chain is expected to decrease solubility in polar solvents and enhance solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Very Low | The hydrophobic dodecyl chain will dominate the molecule's character, leading to poor interactions with highly polar protic solvents.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | While the benzothiazole core can interact with these solvents, the long alkyl chain will reduce overall solubility compared to analogs with shorter chains. |

| Nonpolar | Hexane, Toluene, Chloroform | High to Moderate | The dodecyl chain will have favorable van der Waals interactions with nonpolar solvents, leading to better solubility. |

| Chlorinated | Dichloromethane | High to Moderate | Dichloromethane is a versatile solvent that can dissolve many organic compounds. |

Experimental Protocol for Solubility Determination

For a compound with unknown solubility, particularly one that is expected to be poorly soluble in aqueous media, the shake-flask method is a reliable and commonly used technique to determine equilibrium solubility.[6]

Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, hexane)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent for analytical standard curve generation.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the analytical standard curve.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

Workflow for shake-flask solubility determination.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of N-substituted-2-aminobenzothiazoles has been extensively studied and shown to possess a variety of pharmacological effects.

Anticancer Activity

Many benzothiazole derivatives have demonstrated potent anticancer activity. For instance, some N-substituted benzothiazole compounds have been found to inhibit cancer cell proliferation and induce apoptosis.[7][8] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and ERK pathways.[7] The lipophilicity conferred by the dodecyl chain in this compound may enhance its ability to cross cell membranes and interact with intracellular targets.

Anti-inflammatory Activity

Certain N-acylated and N-alkylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin E2, a key mediator of inflammation.[9] This suggests that this compound could also possess anti-inflammatory properties by potentially modulating enzymes involved in the inflammatory cascade.

Hypothesized Signaling Pathway Inhibition

Based on the activities of related compounds, it is plausible that this compound could inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a lipophilic derivative of the pharmacologically significant benzothiazole scaffold. While specific solubility data is currently lacking, its solubility is predicted to be low in polar solvents and higher in nonpolar organic solvents. The provided experimental protocol offers a robust method for quantitatively determining its solubility profile. Based on the known biological activities of related compounds, this compound holds potential as a therapeutic agent, possibly through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway. Further experimental validation is necessary to confirm these postulations.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. mdpi.com [mdpi.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

N-dodecyl-1,3-benzothiazol-2-amine mechanism of action in biological systems

An in-depth analysis of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-dodecyl-1,3-benzothiazol-2-amine in biological systems. While the broader class of 2-aminobenzothiazole derivatives has been a subject of considerable research due to their diverse pharmacological activities, specific data for the N-dodecyl substituted variant is not available in the reviewed literature. This document, therefore, serves to summarize the known biological activities and mechanistic insights of related 2-aminobenzothiazole compounds, providing a foundational context for future research into this compound.

General Biological Activities of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects. These include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] The biological activity is often heavily influenced by the nature of the substituent on the amine group and the benzothiazole ring.

Potential Mechanisms of Action (Inferred from Related Compounds)

Given the absence of direct evidence for this compound, we can hypothesize potential mechanisms of action based on the activities of analogous compounds.

Anticancer Activity

Several 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity. Molecular docking studies of some derivatives have shown potential binding to the Human Epidermal Growth Factor Receptor (HER) enzyme and interactions with DNA, suggesting that these could be potential targets.[3] For example, certain synthesized benzo[d]thiazol-2-amine derivatives exhibited promising binding affinities to the HER enzyme, indicating their potential as cancer therapy candidates.[3]

Neuroprotective Effects

A notable example of a 2-aminobenzothiazole derivative with a well-defined mechanism is AS601245. This compound acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor.[4] The JNK signaling pathway is implicated in ischemia-induced cell death, and by inhibiting this pathway, AS601245 has been shown to have neuroprotective properties in models of cerebral ischemia.[4]

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been identified as having bactericidal activity, including against Mycobacterium tuberculosis.[5] The structure-activity relationship studies suggest that modifications to the benzothiazole core and the substituents play a crucial role in their antimicrobial potency.[5]

Postulated Signaling Pathway Involvement

Based on the JNK inhibitory activity of AS601245, a hypothetical signaling pathway diagram can be constructed to illustrate a potential mechanism of neuroprotection that could be investigated for this compound.

Experimental Protocols for Future Investigation

To elucidate the specific mechanism of action of this compound, a series of well-defined experiments would be necessary. The following outlines a potential experimental workflow.

Experimental Workflow: Target Identification and Mechanism Elucidation

Detailed Methodologies for Key Experiments:

-

Cell Viability Assay (MTT):

-

Seed cells (e.g., a relevant cancer cell line or neuronal cell line) in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

In vitro Kinase Assay (e.g., for JNK):

-

Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

To a reaction well, add the kinase, the substrate (e.g., a specific peptide for JNK), ATP, and varying concentrations of this compound.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence.

-

-

Western Blot Analysis:

-

Treat cells with this compound and/or a relevant stimulus (e.g., an ischemic insult for neuronal cells).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of the hypothesized signaling pathway (e.g., phospho-JNK, total JNK, cleaved caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for a related compound to illustrate the type of information that would be valuable to collect.

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| AS601245 | JNK1 | In vitro Kinase Assay | 15 nM | [4] |

| AS601245 | JNK2 | In vitro Kinase Assay | 15 nM | [4] |

| AS601245 | JNK3 | In vitro Kinase Assay | 7 nM | [4] |

Conclusion

The exploration of this compound's mechanism of action is currently an open field of research. Based on the extensive literature on the 2-aminobenzothiazole scaffold, this compound holds therapeutic promise. The long dodecyl chain may significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of target proteins. Future research, following the outlined experimental workflows, is crucial to unlock the therapeutic potential of this and other novel 2-aminobenzothiazole derivatives.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of N-dodecyl-1,3-benzothiazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth review of N-dodecyl-1,3-benzothiazol-2-amine and its analogs, focusing on their synthesis, quantitative biological data, and experimental methodologies. The inclusion of a long N-alkyl chain, such as the dodecyl group, significantly influences the lipophilicity and, consequently, the biological profile of these compounds, making them intriguing candidates for drug development, particularly in the realms of antimicrobial and anticancer research.

Synthesis of N-Substituted-1,3-benzothiazol-2-amine Analogs

The synthesis of N-substituted-1,3-benzothiazol-2-amine derivatives typically involves the modification of the primary amine group at the 2-position of the benzothiazole ring. A common and versatile method is the N-alkylation of the parent 2-aminobenzothiazole. This can be achieved through nucleophilic substitution using alkyl halides, such as dodecyl bromide, in the presence of a base and a suitable solvent.

Another prevalent synthetic strategy involves a two-step process. First, 2-aminobenzothiazole is reacted with chloroacetyl chloride to form an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. This reactive intermediate can then be treated with various primary or secondary amines to yield a diverse library of N-substituted acetamide derivatives.[1]

A general synthetic workflow for N-alkylation is depicted below.

Caption: General workflow for the N-alkylation of 2-aminobenzothiazole.

Detailed Experimental Protocol: General N-Alkylation

The following protocol is a representative procedure for the N-alkylation of 2-aminobenzothiazole, adapted from literature methods for similar analogs.[2]

-

Preparation: To a solution of 2-aminobenzothiazole (1.0 eq) in dry acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq) as a base.

-

Initial Reflux: The reaction mixture is stirred and refluxed for approximately 15-30 minutes to ensure deprotonation of the amine.

-

Addition of Alkyl Halide: The corresponding N-alkyl halide (e.g., 1-bromododecane) (1.1-1.2 eq) is added to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction with alkyl chlorides or bromides.

-

Reaction: The mixture is refluxed for an extended period, typically 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo). The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure N-alkyl-1,3-benzothiazol-2-amine.

Biological Activities and Quantitative Data

N-substituted 2-aminobenzothiazole analogs have demonstrated significant potential as both antimicrobial and anticancer agents. The nature of the N-substituent plays a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole are known to possess broad-spectrum antimicrobial activity. The introduction of a lipophilic alkyl chain, such as a dodecyl group, is hypothesized to enhance this activity by facilitating the compound's interaction with and penetration of microbial cell membranes. While specific data for the N-dodecyl analog is not prominently available in the cited literature, data for other analogs provide a strong rationale for its potential efficacy.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 6-substituted 2-aminobenzothiazole derivatives against various fungal strains, highlighting the impact of different substituents on antifungal potency.[3]

| Compound | R Substituent | C. albicans MIC (μg/mL) | C. tropicalis MIC (μg/mL) | C. parapsilosis MIC (μg/mL) |

| 1e | 6-benzyloxy | 8 | >128 | 8 |

| 1f | 6-isopentyloxy | 8 | >128 | 16 |

| 1n | 6-(4-t-butylbenzyloxy) | 4 | 4 | 8 |

| 1o | 6-(1-adamantylmethoxy) | 8 | 8 | 4 |

Data extracted from a study on 6-substituted 2-aminobenzothiazole derivatives, demonstrating the importance of bulky, lipophilic groups at the 6-position for antifungal activity.[3]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the low micromolar range. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell growth and survival.

Below is a summary of the in vitro antiproliferative activity (IC50) of selected N-1,3-benzothiazol-2-ylbenzamide analogs against human breast (MCF-7) and liver (HepG2) cancer cell lines.[4]

| Compound | Substituent | HepG2 IC50 (μM) | MCF-7 IC50 (μM) |

| 1f | 4-N(CH3)2 | 1.8 ± 0.3 | >50 |

| 1i | 3-OH | 3.6 ± 0.5 | 34.2 ± 3.1 |

| 1k | 4-OH | 3.7 ± 0.4 | 11.5 ± 1.3 |

| 2b | 3-NO2 | 10.3 ± 1.1 | 16.2 ± 1.9 |

These N-acyl analogs demonstrate potent activity, particularly against the HepG2 cell line, with compound 1k also showing significant proapoptotic effects on MCF-7 cells.[4]

In another study, novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their ability to inhibit lung (A549) and breast (MCF-7) cancer cell lines. The most potent compounds, OMS5 and OMS14 , displayed significant activity.[5]

| Compound | Cancer Cell Line | IC50 (μM) |

| OMS5 | A549 (Lung) | 22.13 |

| OMS5 | MCF-7 (Breast) | 39.11 |

| OMS14 | A549 (Lung) | 27.05 |

| OMS14 | MCF-7 (Breast) | 61.03 |

These results highlight the potential of developing 2-aminobenzothiazole analogs as effective anticancer agents.[5]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Caption: Standard workflow for an MTT-based cell viability assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with the synthesized benzothiazole analogs at various concentrations for 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of 2-aminobenzothiazole analogs is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Several studies have pointed towards the inhibition of pathways such as the PI3K/Akt/mTOR and the EGFR signaling cascades.[6][7] For instance, compound OMS14 was found to inhibit PIK3CD/PIK3R1 (p110δ/p85α) by 65%, suggesting this as a possible mechanism for its anticancer properties.[5]

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development, indicating the potential point of inhibition by benzothiazole analogs.

Caption: Simplified PI3K/Akt signaling pathway and a potential inhibition point.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. The synthetic versatility of the 2-aminobenzothiazole core allows for the generation of large libraries of derivatives with tuned physicochemical and biological properties. The incorporation of long alkyl chains, such as the dodecyl group, is a key strategy for enhancing lipophilicity, which may lead to improved membrane permeability and enhanced antimicrobial and anticancer efficacy.

Future research should focus on the systematic exploration of the structure-activity relationship (SAR) of N-alkyl-substituted analogs to optimize their potency and selectivity. Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic profiles, efficacy, and safety in preclinical models, paving the way for their potential clinical development as novel therapeutic agents.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-dodecyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of 2-aminobenzothiazole, a heterocyclic compound with a wide range of applications in medicinal chemistry and materials science. The introduction of a long aliphatic dodecyl chain to the exocyclic amine can significantly influence its physicochemical properties, including solubility, lipophilicity, and, importantly, its thermal stability. Understanding the thermal behavior of this compound is critical for its application in drug development, where thermal processing is common, and for ensuring its stability during storage and handling.

This technical guide outlines the expected thermal properties of this compound, details the standard experimental protocols for its thermal analysis, and proposes a plausible decomposition pathway.

Predicted Thermal Behavior

The thermal stability of this compound is expected to be governed by the strength of the covalent bonds within the molecule. The primary points of potential thermal degradation are:

-

The N-dodecyl bond: The bond between the exocyclic nitrogen and the dodecyl chain is likely to be the most thermally labile. Cleavage of this bond would result in the formation of 2-aminobenzothiazole and a dodecyl radical or related species.

-

The benzothiazole ring: The heterocyclic ring system is generally more stable but can undergo fragmentation at higher temperatures. This could involve the cleavage of C-S, C-N, and C-C bonds within the ring structure.

-

The dodecyl chain: At elevated temperatures, the long alkyl chain may undergo fragmentation through C-C bond scission.

Based on the thermal behavior of similar long-chain N-alkylated aromatic amines, it is anticipated that this compound will exhibit a multi-stage decomposition profile in thermogravimetric analysis (TGA), with the initial mass loss corresponding to the loss of the dodecyl group.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes and the corresponding mass loss.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. An oxidizing atmosphere (e.g., air) can also be used for comparison to study thermo-oxidative degradation.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the peak decomposition temperature(s) (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, glass transition temperature, and enthalpy of decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition events.

-

Record the heat flow to the sample relative to the reference.

-

The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Data Presentation

While no specific quantitative data for this compound is available in the literature, the results from the aforementioned experiments would typically be summarized in a table for clear comparison.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value | Method |

| Melting Point (Tm) | To be determined | DSC |

| Onset Decomposition Temp. (Tonset) | To be determined | TGA |

| Peak Decomposition Temp. (Tpeak) | To be determined | TGA |

| Mass Loss at Tpeak (%) | To be determined | TGA |

| Residual Mass at 800 °C (%) | To be determined | TGA |

| Enthalpy of Decomposition (ΔHd) | To be determined | DSC |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

5.2. Proposed Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this guide provides a robust framework for its thermal characterization. The proposed methodologies for TGA and DSC are standard industry practices that will yield valuable data on the compound's thermal stability, melting behavior, and decomposition kinetics. The predicted decomposition pathway, initiating with the cleavage of the N-dodecyl bond, offers a starting point for the analysis of degradation products. Researchers and drug development professionals are encouraged to perform these experimental analyses to build a comprehensive thermal profile of this compound, which is essential for its safe and effective application.

A Technical Guide to Quantum Chemical Calculations for N-dodecyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the benzothiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] These derivatives exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to investigate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. By employing computational tools, researchers can predict molecular behavior, rationalize structure-activity relationships, and guide the design of novel therapeutic agents, thereby accelerating the drug discovery process.[3][4][5]

Quantum Chemical Calculation Methodology

The primary objective of the computational study is to elucidate the structural and electronic properties of this compound. Density Functional Theory (DFT) is the most common and reliable method for such investigations on organic molecules.[7][9] The workflow typically involves geometry optimization, frequency analysis, and the calculation of various molecular properties.[6]

Computational Software: The Gaussian suite of programs is a standard tool for these types of calculations.[7][10]

Theoretical Level: A widely accepted level of theory for organic molecules is Becke's three-parameter hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311G(d,p).[8] This combination provides a good balance between accuracy and computational cost.

Step-by-Step Computational Protocol:

-

Initial Structure Creation: The 3D structure of this compound is drawn using a molecular editor and is subjected to a preliminary energy minimization using a molecular mechanics force field.

-

Geometry Optimization: The initial structure is then optimized at the selected DFT level (e.g., B3LYP/6-311G(d,p)). This process systematically alters the molecular geometry to find the configuration with the lowest electronic energy, representing the most stable equilibrium structure.[10]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra.

-

-

Electronic Property Calculation: Using the optimized geometry, a range of electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as ionization potential, electron affinity, chemical hardness (η), softness (σ), and electrophilicity index (ω) are calculated to quantify the molecule's reactivity.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9][10]

-

-

Spectroscopic Properties Simulation:

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[8] These theoretical values can be directly compared with experimental data for structure validation.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, providing information on the electronic transitions within the molecule.[8]

-

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear, comparative tables. The following tables illustrate the typical data generated from such a study. (Note: The values presented are representative examples from studies on other benzothiazole derivatives and serve as a template for the expected results for this compound).

Table 1: Selected Optimized Geometrical Parameters (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C-S | 1.765 |

| C=N | 1.312 | |

| N-C(dodecyl) | 1.458 | |

| C-C (aromatic) | 1.390 - 1.415 | |

| Bond Angles | C-S-C | 89.5 |

| S-C-N | 115.2 | |

| C-N-C(dodecyl) | 125.8 | |

| Dihedral Angle | C-S-C-N | 0.5 |

Table 2: Key Calculated Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | ~3430 | Amine N-H |

| C-H Stretch (Aromatic) | 3110 | ~3100 | Ar-H |

| C-H Stretch (Aliphatic) | 2980-2870 | ~2950-2850 | Alkyl C-H |

| C=N Stretch | 1630 | ~1625 | Thiazole ring |

| C=C Stretch (Aromatic) | 1595 | ~1590 | Ar C=C |

Table 3: Calculated Electronic Properties (Illustrative Data)

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | E(HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.65 |

| Ionization Potential | IP | 5.85 |

| Electron Affinity | EA | 1.20 |

| Chemical Hardness | η | 2.325 |

| Chemical Softness | σ | 0.430 |

| Electrophilicity Index | ω | 2.61 |

Table 4: Calculated and Experimental NMR Chemical Shifts (ppm) (Illustrative Data)

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |

| C2 (C=N) | 168.5 | 167.9 | - | - |

| C4 | 121.8 | 121.5 | 7.60 | 7.58 |

| C5 | 122.5 | 122.1 | 7.25 | 7.23 |

| C6 | 125.0 | 124.8 | 7.40 | 7.38 |

| C7 | 120.9 | 120.5 | 7.75 | 7.72 |

| N-CH₂ | 45.3 | 44.8 | 3.55 | 3.52 |

| Terminal CH₃ | 14.2 | 14.1 | 0.90 | 0.88 |

Experimental Protocols

Experimental work is crucial for validating the computational predictions and confirming the identity and purity of the target compound.

Synthesis Protocol: N-alkylation of 2-Aminobenzothiazole

A common and effective method for synthesizing N-substituted 2-aminobenzothiazoles is through the direct N-alkylation of 2-aminobenzothiazole.[11][12]

Materials:

-

2-Aminobenzothiazole

-

1-Bromododecane (or Dodecyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 2-aminobenzothiazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to deprotonate the amine.

-

Add 1-bromododecane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[13]

Characterization and Validation Methods

The synthesized compound is characterized using standard spectroscopic techniques to confirm its structure, which also serves to validate the computational results.[2][14][15]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental FT-IR spectrum is recorded and compared with the calculated vibrational frequencies. Key peaks for N-H, aromatic C-H, aliphatic C-H, and C=N bonds are identified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The experimental chemical shifts, coupling constants, and integrations are compared with the predicted shifts from GIAO calculations to confirm the molecular structure.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point: The melting point of the synthesized solid is measured and serves as an indicator of purity.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex workflows and relationships.

Caption: Quantum chemical calculation workflow using DFT.

Caption: Integrated workflow for computational and experimental drug discovery.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 10. proteobiojournal.com [proteobiojournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives [journals.ekb.eg]

A Technical Guide to the Biological Activities of Novel Benzothiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules with significant pharmacological potential.[1][2][3] Its derivatives have garnered substantial interest for their broad and potent biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[4][5][6][7] This technical guide provides an in-depth review of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action for novel benzothiazole derivatives. The structure-activity relationships (SAR) are analyzed to provide insights for future drug design and development.[8]

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[5][9] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key kinases, and interference with DNA replication.[10][11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected novel benzothiazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Derivative Name/Structure | Target Cancer Cell Line | IC₅₀ Value | Reference |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | SKRB-3 (Breast Cancer) | 1.2 nM | [12] |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | SW620 (Colon Cancer) | 4.3 nM | [12] |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | A549 (Lung Cancer) | 44 nM | [12] |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | HepG2 (Liver Cancer) | 48 nM | [12] |

| Chlorobenzyl indole semicarbazide benzothiazole (Derivative 55) | HT-29 (Colon Cancer) | 0.024 µM | [12] |

| Chlorobenzyl indole semicarbazide benzothiazole (Derivative 55) | H460 (Lung Cancer) | 0.29 µM | [12] |

| Naphthalimide-benzothiazole (Derivative 67) | MCF-7 (Breast Cancer) | 5.08 µM | [12] |

| Pyridine containing pyrimidine derivative (Derivative 34) | Colo205 (Colon Cancer) | 5.04 µM | [12] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | A431, A549, H1299 | Significant Inhibition | [13] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes, such as caspase-3.[12]

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzothiazole derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like etoposide or cisplatin) are included.[12]

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14][15] Benzothiazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below lists the MIC values for several benzothiazole derivatives.

| Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |

| Amide-imidazole scaffold (Compound 14p) | Candida albicans | 0.125 - 2 | [18] |

| Amide-imidazole scaffold (Compound 14p) | Cryptococcus neoformans | 0.125 - 2 | [18] |

| Isatin-benzothiazole hybrid (Compound 41c) | Escherichia coli | 3.1 | [19] |

| Isatin-benzothiazole hybrid (Compound 41c) | Pseudomonas aeruginosa | 6.2 | [19] |

| Amino-benzothiazole Schiff base (Compound 46a/46b) | E. coli, P. aeruginosa | 15.62 | [19] |

| Synthesized derivatives (Compounds A1, A2, A9) | Escherichia coli (ATCC 25922) | Promising Activity | [16] |

| Synthesized derivatives (Compounds A1, A2, A9) | Staphylococcus aureus (ATCC 29737) | Promising Activity | [16] |

| Synthesized derivatives (Compounds A1, A2, A4, A6, A9) | Aspergillus niger, C. albicans | Significant Activity | [16] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

One key target for antibacterial benzothiazoles is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.[19] Inhibition of this enzyme leads to the cessation of bacterial proliferation.

Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The benzothiazole derivative is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth), as observed by the naked eye or with the aid of a plate reader. For some assays, a growth indicator like resazurin may be added to aid visualization.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's are a growing health concern.[20] Benzothiazole derivatives have shown potential as neuroprotective agents, with some acting as multi-target-directed ligands (MTDLs) to address the complex pathology of these diseases.[21] Riluzole, a benzothiazole derivative, is already used to treat amyotrophic lateral sclerosis (ALS).[21]

Quantitative Data: Enzyme Inhibition

A key strategy in treating AD is to modulate neurotransmitter levels by inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).

| Derivative Name/Structure | Target Enzyme | Kᵢ / IC₅₀ Value | Reference |

| Derivative 4b (azepan-1-yl)propyloxy-linked | Histamine H₃ Receptor (H₃R) | Kᵢ = 0.012 µM | [21] |

| Derivative 3s (pyrrolidin-1-yl) | Histamine H₃ Receptor (H₃R) | Kᵢ = 0.036 µM | [21] |

| Derivative 3s (pyrrolidin-1-yl) | Acetylcholinesterase (AChE) | IC₅₀ = 6.7 µM | [21] |

| Derivative 3s (pyrrolidin-1-yl) | Butyrylcholinesterase (BuChE) | IC₅₀ = 2.35 µM | [21] |

| Derivative 3s (pyrrolidin-1-yl) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 1.6 µM | [21] |

| Derivative 4f | Acetylcholinesterase (AChE) | IC₅₀ = 23.4 ± 1.1 nM | [22] |

| Derivative 4m | Acetylcholinesterase (AChE) | IC₅₀ = 27.8 ± 1.0 nM | [22] |

Mechanism of Action: Multi-Target Inhibition for Alzheimer's Disease

Benzothiazole derivatives can simultaneously inhibit multiple enzymes involved in AD pathology. Inhibiting AChE prevents the breakdown of the neurotransmitter acetylcholine, while inhibiting MAO-B can reduce oxidative stress and modulate other neurotransmitters.

References

- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. tandfonline.com [tandfonline.com]

- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 14. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jchr.org [jchr.org]

- 17. jchemrev.com [jchemrev.com]

- 18. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. libra.article2submit.com [libra.article2submit.com]

- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: N-dodecyl-1,3-benzothiazol-2-amine as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. N-dodecyl-1,3-benzothiazol-2-amine is a promising corrosion inhibitor for mild steel. Its molecular structure, featuring a benzothiazole ring system with nitrogen and sulfur heteroatoms, and a long dodecyl chain, suggests a high potential for forming a protective barrier on the metal surface. The benzothiazole moiety can chemisorb onto the steel surface, while the hydrophobic dodecyl chain can repel corrosive aqueous media. This document provides detailed application notes and protocols for the utilization of this compound as a corrosion inhibitor for mild steel.

Mechanism of Action

This compound inhibits the corrosion of mild steel through a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions. The inhibitor molecules adsorb onto the mild steel surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (N and S) and the π-electrons of the benzothiazole ring, which can interact with the vacant d-orbitals of iron. The long dodecyl chain enhances this protective layer by creating a hydrophobic barrier.

Caption: Mechanism of corrosion inhibition by this compound.

Illustrative Performance Data

The following tables present illustrative quantitative data for a structurally similar long-chain N-substituted benzothiazole derivative, demonstrating its potential efficacy as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Illustrative Corrosion Inhibition Efficiency from Weight Loss Measurements

| Inhibitor Conc. (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | 1.25 | - |

| 0.1 | 0.28 | 77.6 |

| 0.5 | 0.15 | 88.0 |

| 1.0 | 0.08 | 93.6 |

| 2.0 | 0.05 | 96.0 |

Table 2: Illustrative Electrochemical Polarization Data

| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | -485 | 550 | 75 | 120 | - |

| 0.1 | -470 | 125 | 70 | 115 | 77.3 |

| 0.5 | -462 | 65 | 68 | 112 | 88.2 |

| 1.0 | -455 | 35 | 65 | 110 | 93.6 |

| 2.0 | -448 | 22 | 62 | 108 | 96.0 |

Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 45 | 150 | - |

| 0.1 | 210 | 85 | 78.6 |

| 0.5 | 450 | 60 | 90.0 |

| 1.0 | 820 | 45 | 94.5 |

| 2.0 | 1250 | 30 | 96.4 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-alkylation of 2-aminobenzothiazole.

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-Aminobenzothiazole

-

1-Bromododecane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-